

A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Phenylpropyl Derivatives

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)-4-chlorobenzene

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This guide provides a comparative overview of the X-ray crystallographic analysis of **1-(3-Bromopropyl)-4-chlorobenzene** derivatives. Due to the limited availability of public crystallographic data for the specific molecule of interest, this guide will utilize the closely related compound, 1-(4-Bromophenyl)-3-chloropropan-1-one, as a primary example to illustrate the data and methodologies involved in such analyses. This comparison will provide valuable insights for researchers working on the structural elucidation of similar halogenated organic molecules.

Performance Comparison: Structural Parameters

The determination of precise atomic coordinates through single-crystal X-ray diffraction allows for a detailed comparison of key structural parameters. Below is a table summarizing the crystallographic data for 1-(4-Bromophenyl)-3-chloropropan-1-one, which serves as a benchmark for what would be expected from an analysis of **1-(3-Bromopropyl)-4-chlorobenzene**.

Table 1: Crystallographic Data for 1-(4-Bromophenyl)-3-chloropropan-1-one^[1]

| Parameter | Value |
|--|-------------------------------------|
| Chemical Formula | C ₉ H ₈ BrClO |
| Formula Weight | 247.52 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 10.123 (2) |
| b (Å) | 9.897 (2) |
| c (Å) | 10.278 (2) |
| α (°) | 90 |
| β (°) | 108.34 (3) |
| γ (°) | 90 |
| Volume (Å ³) | 977.3 (4) |
| Z | 4 |
| Density (calculated) (Mg/m ³) | 1.684 |
| Absorption Coefficient (mm ⁻¹) | 4.654 |
| F(000) | 488 |

Alternative Structural Elucidation Techniques

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules, other techniques can provide complementary information, especially when suitable crystals cannot be obtained.

Table 2: Comparison of Structural Analysis Techniques

| Technique | Information Provided | Advantages | Limitations |
|-------------------------|--|---|--|
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information. | Unambiguous structure determination. | Requires high-quality single crystals. |
| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry in solution, dynamic processes. | Provides information about the molecule's structure in solution. | Does not provide precise bond lengths and angles. |
| Computational Chemistry | Predicted 3D structure, bond lengths, bond angles, electronic properties. | Can be used when experimental data is unavailable, provides insights into molecular properties. | Accuracy is dependent on the level of theory and basis set used. |

Experimental Protocols

A detailed methodology is crucial for the reproducibility of crystallographic experiments. The following section outlines the typical workflow for the synthesis and X-ray crystallographic analysis of a compound like 1-(4-Bromophenyl)-3-chloropropan-1-one.^[1]

Synthesis and Crystallization

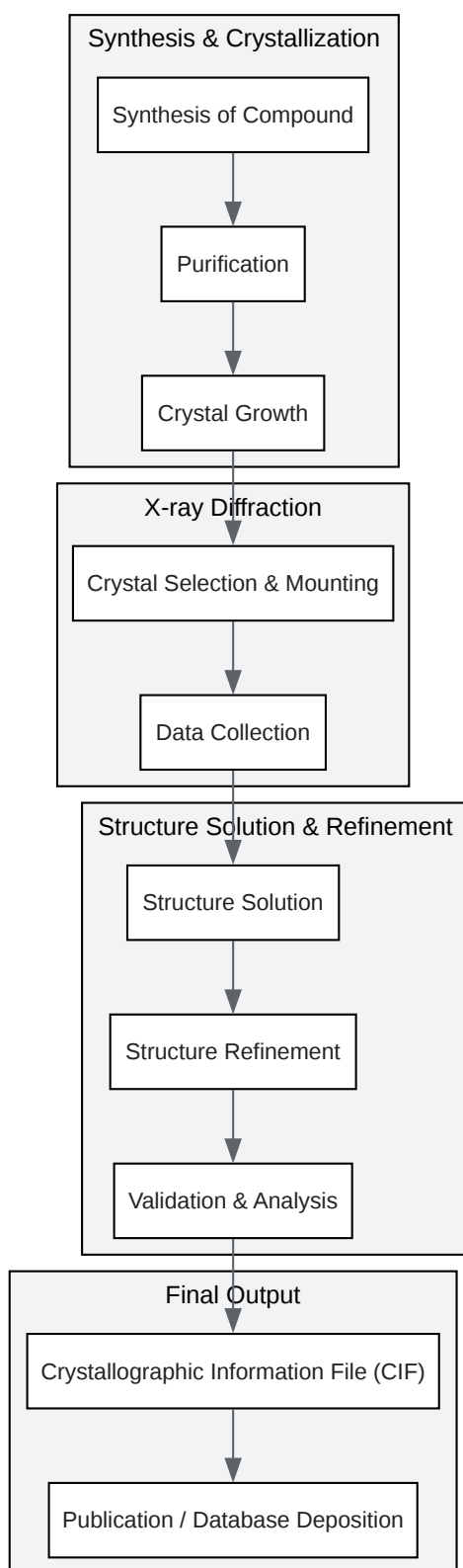
The synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-one was achieved through the Friedel–Crafts acylation of bromobenzene with 3-chloropropionyl chloride in dichloromethane, using aluminum chloride as a catalyst.^[1] The resulting solid residue was recrystallized from a hexane solvent mixture to yield yellowish crystals.^[1] Colorless single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution at room temperature over one week.^[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K). The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of an X-ray crystallographic analysis.



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Caption: Experimental workflow for X-ray crystallographic analysis.

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References

- 1. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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